N-methylcyclopropanamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

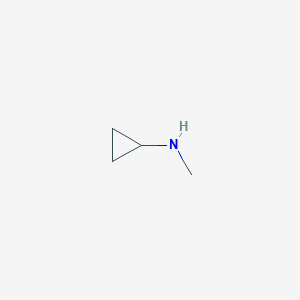

Structure

2D Structure

特性

IUPAC Name |

N-methylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-5-4-2-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLEROFGPOMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452406 | |

| Record name | N-methylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5163-20-2 | |

| Record name | N-Methylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5163-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to N-methylcyclopropanamine (CAS 5163-20-2), a valuable building block in medicinal chemistry and materials science.[1][2] The unique strained ring structure of the cyclopropyl moiety imparts distinct physicochemical properties, making it a desirable motif in the design of novel pharmaceuticals and functional materials.[1][2] This document outlines the core synthesis mechanisms, provides detailed experimental protocols for key methodologies, and presents quantitative data to aid in procedural selection and optimization.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two reliable and effective strategies:

-

Reductive Amination of Cyclopropanecarboxaldehyde: This is a direct and common approach where cyclopropanecarboxaldehyde is reacted with methylamine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride being a frequent choice.[1]

-

N-Alkylation of Cyclopropylamine: This classic method involves the direct methylation of a primary amine, cyclopropylamine, using a suitable methylating agent such as methyl iodide or methyl bromide.[1] The reaction is typically performed under basic conditions to neutralize the hydrogen halide byproduct. This pathway often involves the formation of a quaternary ammonium salt intermediate, which is then treated to yield the final product.

Synthesis Mechanisms and Workflows

The following diagrams illustrate the chemical pathways for the two primary synthesis routes and a general experimental workflow.

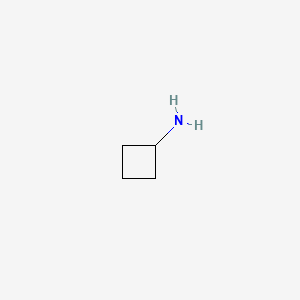

Reductive Amination Pathway

Caption: Mechanism of Reductive Amination.

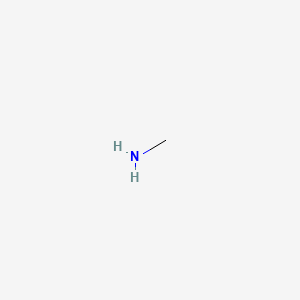

N-Alkylation Pathway

Caption: Mechanism of N-Alkylation.

General Experimental Workflow

Caption: General laboratory workflow for synthesis.

Quantitative Data Summary

While comprehensive comparative studies are limited in publicly accessible literature, the following table summarizes representative data for analogous reactions, providing an estimate of what can be expected for the synthesis of this compound.

| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference for Analogy |

| Reductive Amination | Cyclopropanecarboxaldehyde, Methylamine, NaBH(OAc)₃ | 60-95% | >95% | [3] |

| N-Alkylation | Cyclopropylamine, Methyl Iodide, Base | 50-80% | >90% | [4] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. They are based on established, general methods for these reaction types.

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from standard procedures for the reductive amination of aldehydes.

Materials:

-

Cyclopropanecarboxaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 equiv) and dissolve in anhydrous dichloromethane (approx. 0.5 M).

-

Imine Formation: Add methylamine (1.2 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis via N-Alkylation

This protocol is a representative procedure based on the N-methylation of primary amines using an alkyl halide.[4]

Materials:

-

Cyclopropylamine

-

Methyl Iodide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for inert atmosphere reactions (a pressure vessel may be required)

Procedure:

-

Reaction Setup: To a round-bottom flask (or a suitable pressure vessel), add cyclopropylamine (1.0 equiv), anhydrous potassium carbonate (2.5 equiv) as the base, and anhydrous acetonitrile.

-

Reagent Addition: Cool the stirred suspension to 0 °C. Add methyl iodide (1.1 equiv) dropwise.

-

Reaction: Seal the vessel and allow the reaction to stir at room temperature, or gently heat to 40-50 °C for 12-24 hours. Caution: Methyl iodide is volatile and toxic. The reaction may generate pressure.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of diethyl ether.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in diethyl ether and wash with a saturated NH₄Cl solution, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or potassium carbonate, filter, and carefully remove the solvent by distillation to avoid loss of the volatile product.

-

Purification: The crude this compound can be further purified by distillation if necessary. For ease of handling, it can be converted to its hydrochloride salt by treating an ethereal solution with HCl in ether.[1]

References

- 1. Buy this compound | 5163-20-2 [smolecule.com]

- 2. CAS 5163-20-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of N-methylcyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-methylcyclopropanamine, a valuable building block in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended to serve as a core reference for researchers utilizing this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the absence of a complete, publicly available experimental dataset, the following data is based on established prediction models and typical spectroscopic behavior of similar chemical entities.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and cyclopropyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the unique electronic nature of the cyclopropane ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~2.4 | Singlet | - |

| CH (cyclopropyl) | ~2.1 | Multiplet | - |

| CH₂ (cyclopropyl, cis) | ~0.7 | Multiplet | - |

| CH₂ (cyclopropyl, trans) | ~0.3 | Multiplet | - |

| N-H | ~1.1 (broad) | Singlet | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The cyclopropyl carbons exhibit characteristic upfield shifts due to ring strain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| N-CH₃ | ~36 |

| CH (cyclopropyl) | ~33 |

| CH₂ (cyclopropyl) | ~8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. As a secondary amine, a key feature is the N-H stretching vibration.

Table 3: Expected IR Absorption Data for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3310 | Medium |

| C-H (cyclopropane) | Stretch | >3000 | Medium |

| C-H (methyl) | Stretch | 2950 - 2850 | Medium-Strong |

| N-H | Bend | 1650 - 1580 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Comments |

| 71 | [C₄H₉N]⁺• | Molecular Ion (M⁺•) |

| 70 | [C₄H₈N]⁺ | Loss of a hydrogen atom |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage, loss of a methyl radical |

| 44 | [C₂H₆N]⁺ | Cleavage of the cyclopropane ring |

| 42 | [C₃H₄]⁺• | Loss of methylamine |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a small, liquid amine like this compound.

NMR Spectroscopy

4.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

-

Data Acquisition: A standard one-pulse proton experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

4.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg) in ~0.6 mL of deuterated solvent is prepared as for ¹H NMR.

-

Instrument Setup: The instrument is set up as described for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the solvent peak or TMS.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

An In-depth Technical Guide on the Reactivity and Properties of N-methylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylcyclopropanamine, a unique small molecule featuring a strained cyclopropyl ring and a secondary amine, presents a compelling scaffold for chemical exploration and drug discovery. Its distinct structural characteristics impart a fascinating reactivity profile and the potential for significant biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and known biological interactions of this compound. Detailed experimental protocols for its synthesis and key reactions are provided, alongside tabulated quantitative data for its properties and spectroscopic characteristics. Furthermore, this guide visualizes key synthetic and metabolic pathways to facilitate a deeper understanding of this intriguing molecule.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a characteristic amine odor.[1] It is often handled as its hydrochloride salt, which is a colorless or white crystalline powder, to improve its stability and solubility in aqueous media.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₄H₉N | C₄H₁₀ClN | [3][4] |

| Molecular Weight | 71.12 g/mol | 107.58 g/mol | [3][4] |

| Boiling Point | 67.1 °C at 760 mmHg | 120.5 °C at 760 mmHg | [3][5] |

| Flash Point | -34.8 °C | 26.7 °C | [2][6] |

| XLogP3 | 0.4 | - | [3] |

| Topological Polar Surface Area | 12 Ų | 12 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [3][4] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results | |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 71. Characteristic α-cleavage is expected. | [7] |

| Infrared (IR) Spectroscopy | N-H stretch expected around 3200-3500 cm⁻¹ (weak-medium, broad for secondary amine). C-H stretches from alkyl and cyclopropyl groups expected around 2850-3000 cm⁻¹. | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common being the alkylation of cyclopropylamine and the reductive amination of cyclopropanecarboxaldehyde.

Alkylation of Cyclopropylamine

This method involves the direct methylation of cyclopropylamine using a methylating agent, such as methyl bromide, in the presence of a base. The reaction is followed by an acidic workup to isolate the hydrochloride salt.[2]

Experimental Protocol: Alkylation of Cyclopropylamine

-

Reaction Setup: In a well-ventilated fume hood, dissolve cyclopropylamine in a suitable aprotic solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine) to the solution. The base will neutralize the hydrobromic acid formed during the reaction.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl bromide (as a solution in a suitable solvent or as a gas) to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Acidification: Cool the filtrate in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with vigorous stirring.

-

Isolation: The this compound hydrochloride will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Reductive Amination of Cyclopropanecarboxaldehyde

This approach involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to yield this compound.[1]

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve cyclopropanecarboxaldehyde in a suitable protic solvent such as methanol or ethanol. Add a solution of methylamine (e.g., 40% in water or as a solution in the reaction solvent). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

-

Reduction: To the stirred solution, add a reducing agent in portions. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Chemical Reactivity

The chemical reactivity of this compound is governed by the nucleophilicity of the secondary amine and the unique properties of the strained cyclopropane ring. It undergoes typical reactions of secondary amines.

N-Alkylation

As a secondary amine, this compound can be further alkylated to form tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMSO) in a round-bottom flask.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine.

-

Alkylating Agent Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture if necessary and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or distillation.

Mannich Reaction

This compound can participate as the amine component in the Mannich reaction, a three-component condensation with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton (e.g., a ketone).[9] The reaction proceeds through the formation of an Eschenmoser-like salt intermediate.

Experimental Protocol: Mannich Reaction

-

Iminium Ion Formation: In a suitable solvent, react this compound with formaldehyde (often used as its aqueous solution, formalin) to form the corresponding iminium ion in situ.

-

Nucleophilic Addition: To this mixture, add the enolizable carbonyl compound (e.g., acetophenone). The enol or enolate of the carbonyl compound will act as a nucleophile and attack the iminium ion.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Isolation: After the reaction is complete, the product, a β-amino-carbonyl compound known as a Mannich base, is isolated by extraction and purified by chromatography or crystallization.

Hofmann Elimination

Upon exhaustive methylation with an excess of a methylating agent like methyl iodide, this compound forms a quaternary ammonium salt.[10][11] Treatment of this salt with a strong base, such as silver oxide, followed by heating, can lead to a Hofmann elimination reaction to produce an alkene.[10][11]

Experimental Protocol: Hofmann Elimination

-

Exhaustive Methylation: Treat this compound with an excess of methyl iodide in a suitable solvent to form the N,N-dimethylcyclopropylammonium iodide salt.

-

Anion Exchange: Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water. This will precipitate silver iodide and generate the corresponding quaternary ammonium hydroxide.

-

Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The hydroxide ion will act as a base, abstracting a proton from a β-carbon, leading to the elimination of trimethylamine and the formation of an alkene.

-

Product Isolation: The volatile alkene product can be collected by distillation.

Biological Activity and Potential Applications

The cyclopropylamine moiety is a recognized pharmacophore, and its incorporation into molecules can significantly impact their biological activity.[12] this compound and its derivatives have been explored for their potential in drug discovery.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][] Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases.[14] The mechanism of inhibition involves the formation of a covalent adduct between the oxidized cyclopropylamine and the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[]

Other Potential Applications

The unique structural and electronic properties of the cyclopropane ring make this compound a valuable building block in medicinal chemistry beyond MAO inhibitors.[12] It can be incorporated into various molecular scaffolds to modulate physicochemical properties such as lipophilicity and metabolic stability, and to explore novel interactions with biological targets. Its derivatives have potential applications in the development of agrochemicals and functional materials.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[3] Harmful if swallowed, in contact with skin, or if inhaled.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and reactive molecule with significant potential in organic synthesis and drug discovery. Its synthesis is achievable through established methods, and its reactivity profile allows for a wide range of chemical transformations. The known inhibitory activity of related cyclopropylamines against monoamine oxidase highlights a promising avenue for the development of novel therapeutics. Further investigation into the properties and applications of this compound and its derivatives is warranted to fully exploit its potential in various scientific and industrial fields.

References

- 1. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 7. This compound | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aakash.ac.in [aakash.ac.in]

- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. longdom.org [longdom.org]

- 14. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

Synthesis of N-Methylcyclopropanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcyclopropanamine and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The unique structural and electronic properties conferred by the strained cyclopropane ring, combined with the presence of a methylamino group, make these molecules valuable building blocks for the development of novel therapeutic agents and functional materials.[1] In drug discovery, the this compound moiety is often incorporated into larger molecules to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three primary strategies: reductive amination of cyclopropyl carbonyl compounds, N-alkylation of cyclopropanamine precursors, and specialized methods such as the Kulinkovich-Szymoniak reaction followed by N-methylation.

Reductive Amination

Reductive amination is a versatile and widely employed method for the synthesis of this compound derivatives. This one-pot reaction typically involves the condensation of a cyclopropyl aldehyde or ketone with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound.

A common pathway for this synthesis is the reductive amination of cyclopropanecarboxaldehyde with methylamine, utilizing a reducing agent such as sodium borohydride.[1] Various reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine

| Reducing Agent | Typical Solvent | Reaction Conditions | Typical Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol | Room temperature, 2-4 h | 75-85 | Cost-effective and readily available. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mildly acidic pH, Room temperature, 4-8 h | 80-90 | Selective for imines in the presence of carbonyls. |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Room temperature, 2-6 h | 85-95 | Mild and highly selective, tolerates a wide range of functional groups. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | 1-4 atm H₂, Room temperature, 6-12 h | 80-90 | "Green" method, but requires specialized equipment. |

This protocol describes the synthesis of N-methyl-N-(phenyl)cyclopropanamine from cyclopropanone and N-methylaniline.

Materials:

-

Cyclopropanone (1.0 eq)

-

N-methylaniline (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of cyclopropanone (1.0 eq) and N-methylaniline (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-methyl-N-(phenyl)cyclopropanamine.

N-Alkylation of Cyclopropanamine

The direct N-alkylation of cyclopropanamine or its N-substituted precursors is another straightforward approach to synthesize this compound derivatives. This method involves the reaction of the amine with a methylating agent, typically in the presence of a base to neutralize the acid generated during the reaction.

Common methylating agents include methyl iodide, dimethyl sulfate, and formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction). The choice of methylating agent and reaction conditions can influence the selectivity between mono- and di-methylation.

Table 2: Comparison of Methylating Agents for the N-Alkylation of Cyclopropanamine

| Methylating Agent | Base | Typical Solvent | Reaction Conditions | Typical Yield (Mono-methylation, %) | Notes |

| Methyl Iodide (CH₃I) | K₂CO₃, Et₃N | Acetonitrile, DMF | Room temperature to 50 °C, 6-12 h | 70-85 | Risk of over-alkylation to the quaternary ammonium salt. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, THF | Room temperature, 4-8 h | 75-90 | Highly toxic and requires careful handling. |

| Formaldehyde/Formic Acid | None | Water | Reflux, 8-16 h | 85-95 | Eschweiler-Clarke reaction; good for selective di-methylation of primary amines. |

| Dimethyl Carbonate ((CH₃O)₂CO) | K₂CO₃ | Methanol | 120-150 °C (sealed tube) | 60-75 | "Green" methylating agent, but requires higher temperatures. |

This protocol describes the synthesis of N-methyl-N-phenylcyclopropanamine from N-phenylcyclopropanamine.

Materials:

-

N-phenylcyclopropanamine (1.0 eq)

-

Methyl iodide (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-phenylcyclopropanamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).

-

Stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel.

Kulinkovich-Szymoniak Reaction and Subsequent N-Methylation

The Kulinkovich-Szymoniak reaction provides a route to primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide. The resulting primary cyclopropylamine can then be N-methylated using the methods described above to yield the desired this compound derivative. This two-step approach is particularly useful for accessing derivatives with substitution on the cyclopropane ring.

Experimental Workflow and Biological Signaling Pathway

General Synthetic Workflow

The synthesis of a target this compound derivative typically follows a logical progression from starting material selection to final product purification and characterization. The following diagram illustrates a generalized workflow.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Inhibition of Monoamine Oxidase by Tranylcypromine

A prominent example of a biologically active cyclopropylamine derivative is tranylcypromine, an irreversible inhibitor of monoamine oxidase (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis of its antidepressant effect.

Caption: Mechanism of action of tranylcypromine as a monoamine oxidase inhibitor.

Conclusion

The synthesis of this compound derivatives is a dynamic area of chemical research with significant implications for drug discovery and development. The methodologies outlined in this guide, particularly reductive amination and N-alkylation, offer robust and versatile strategies for accessing a wide array of these valuable compounds. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of these synthetic methods and the biological context of the target molecules is crucial for researchers aiming to innovate in this exciting field.

References

A Technical Guide to the Biological Activity of N-Methylcyclopropanamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclopropanamine scaffold, particularly as exemplified by N-methylcyclopropanamine analogs and the well-studied compound Tranylcypromine (TCP), represents a "privileged scaffold" in medicinal chemistry.[1] These molecules exhibit a wide range of pharmacological activities by targeting multiple biological systems. This technical guide provides an in-depth analysis of the biological activities of these analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development. The primary targets discussed include FAD-dependent amine oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), as well as other targets such as NMDA receptors, highlighting their applications in depression, cancer, and neurological disorders.

Introduction: The Cyclopropanamine Privileged Scaffold

The cyclopropane ring, with its inherent strain and unique electronic properties, is a valuable motif in the design of biologically active compounds.[2] Analogs of this compound are part of a broader class of cyclopropylamines that have demonstrated significant therapeutic potential. The prototypical compound in this class is Tranylcypromine (TCP), a non-selective and irreversible inhibitor of monoamine oxidase (MAO) used clinically as an antidepressant.[3][4] TCP and its derivatives serve as a foundational platform for molecular editing, leading to the discovery of compounds with diverse biological functions, including anticancer, anti-inflammatory, and antiviral properties.[1] These compounds primarily exert their effects by targeting enzymes and cellular receptors, most notably FAD-dependent amine oxidases.[1]

Core Mechanism of Action: Irreversible Inhibition of FAD-Dependent Enzymes

A primary mechanism of action for many this compound analogs is the covalent, mechanism-based inactivation of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor. This includes Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).

The process begins with the enzyme oxidizing the cyclopropylamine. This oxidation occurs via a single-electron transfer (SET) mechanism, generating a reactive radical cation intermediate. This intermediate then rapidly rearranges, leading to the opening of the strained cyclopropane ring. The rearranged molecule subsequently forms a stable, covalent adduct with the N5 atom of the FAD cofactor, rendering the enzyme irreversibly inactive.[1]

Caption: Mechanism of FAD-dependent enzyme inactivation by cyclopropanamine analogs.

This irreversible inhibition is central to the therapeutic effects of these compounds. By inhibiting MAO, they increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine, which is key to their antidepressant action.[3] By inhibiting LSD1, which is overexpressed in many cancers, they can induce differentiation and apoptosis in tumor cells.[5][6]

Diverse Biological Targets and Therapeutic Applications

Molecular modifications around the cyclopropanamine core have produced analogs that target a wide array of biological molecules, leading to diverse therapeutic applications.

Caption: Overview of molecular targets and resulting therapeutic effects.

-

Antidepressant Activity: The primary use of TCP is for treatment-resistant depression, stemming from its non-selective inhibition of MAO-A and MAO-B.[3]

-

Anticancer Activity: Analogs have been specifically designed to be potent inhibitors of LSD1, an enzyme involved in epigenetic regulation that is often overexpressed in tumors like acute myeloid leukemia (AML).[5][6] These compounds can arrest cancer cell proliferation at submicromolar concentrations.[5]

-

Neuroprotective Activity: Inhibition of MAO-B is a strategy in the treatment of Parkinson's disease.[4] Additionally, certain cyclopropane-containing analogs, such as derivatives of milnacipran, act as noncompetitive NMDA receptor antagonists, which has implications for treating neurodegenerative diseases.[7]

-

Antiviral Activity: While structurally distinct from simple this compound, methylenecyclopropane analogs of nucleosides have shown potent activity against herpesviruses, including cytomegalovirus (CMV).[8] They are thought to be phosphorylated by viral kinases and subsequently inhibit viral DNA synthesis.[8]

Quantitative Biological Data and Structure-Activity Relationships (SAR)

The potency and selectivity of this compound analogs can be finely tuned by modifying their chemical structure. The following tables summarize quantitative data from key studies.

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Cyclopropylamine Analogs

| Compound | Target | IC₅₀ (after 30 min pre-incubation) | Selectivity (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | 34-fold for MAO-B | [9] |

| MAO-B | 5 nM | [9] |

| Tranylcypromine (TCP) | MAO-A / MAO-B | ~100-200 nM | Non-selective |[4][9] |

Note: Tranylcypromine's IC50 can vary, but it is significantly less potent than the selective cis-analog for MAO-B.

Table 2: LSD1 Inhibitory and Antiproliferative Activity of Selected TCP Analogs

| Compound | LSD1 IC₅₀ | Cell Line | Antiproliferative IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 3a (benzamide analog) | 0.08 µM | MV4-11 (AML) | 0.2 µM | [5] |

| Compound 3c (benzamide analog) | 0.1 µM | MV4-11 (AML) | 0.3 µM | [5] |

| Compound 4q (acylhydrazone analog) | 91.83 nM | Gastric Cancer Cells | Inhibits Proliferation | [6] |

| Compound 5a (benzylamide analog) | 0.8 µM | Not Specified | Not Specified |[3] |

Table 3: NMDA Receptor Antagonist Activity of Milnacipran Analogs

| Compound | Target | IC₅₀ for [³H]MK-801 Binding | Reference |

|---|---|---|---|

| Milnacipran [(+/-)-1] | NMDA Receptor | ~6 µM (estimated) | [7] |

| Analog 2a (1'-methyl) | NMDA Receptor | 0.35 µM | [7] |

| Analog 2b (1'-ethyl) | NMDA Receptor | 0.20 µM | [7] |

| Analog 2f (1'-vinyl) | NMDA Receptor | 0.16 µM |[7] |

Table 4: Antiviral Activity of Selected Methylenecyclopropane Nucleoside Analogs

| Compound | Virus | EC₅₀ | Reference |

|---|---|---|---|

| ZSM-I-62 | HCMV | 0.7 µM | [8] |

| HHV-6A | 8.0 µM | [8] | |

| HHV-8 | 5.5 µM | [8] |

| Cyclopropavir | HCMV | 0.5 µM |[8] |

Key Experimental Protocols

The evaluation of novel this compound analogs involves a series of standardized in vitro and cell-based assays.

References

- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methylcyclopropanamine as a building block in organic synthesis

An In-depth Technical Guide to N-methylcyclopropanamine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile secondary amine that incorporates the unique structural and electronic properties of a cyclopropane ring. The cyclopropyl moiety is a "privileged" scaffold in medicinal chemistry, known for introducing conformational rigidity, improving metabolic stability, and modulating physicochemical properties such as lipophilicity and basicity.[1] As a small, readily accessible building block, this compound serves as a valuable precursor for synthesizing more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[2][3][4] This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a focus on its role in modern drug discovery.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic amine odor.[2] Its fundamental properties are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5163-20-2 | [1] |

| Molecular Formula | C₄H₉N | [1] |

| Molecular Weight | 71.12 g/mol | [1] |

| Boiling Point | 67.1 °C at 760 mmHg | [4] |

| Density | ~0.85 g/cm³ | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | CNC1CC1 | [1] |

| InChIKey | VEBLEROFGPOMPB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. Actual values may vary depending on the solvent and instrument conditions.

Table 2.2.1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.45 | s | 3H | N-CH₃ |

| ~ 2.15 | m | 1H | Cyclopropyl-CH |

| ~ 1.00 | s (broad) | 1H | N-H |

| ~ 0.45 | m | 2H | Cyclopropyl-CH₂ (cis) |

| ~ 0.30 | m | 2H | Cyclopropyl-CH₂ (trans) |

Table 2.2.2: Predicted ¹³C NMR Data Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 36.5 | N-C H₃ |

| ~ 35.0 | Cyclopropyl-C H |

| ~ 8.0 | Cyclopropyl-C H₂ |

Table 2.2.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3300 (weak, sharp) | N-H stretch | Secondary Amine |

| 3100 - 3000 | C-H stretch | Cyclopropyl C-H |

| 2980 - 2850 | C-H stretch | Alkyl C-H |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

Table 2.2.4: Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 71 | [M]⁺, Molecular Ion |

| 70 | [M-H]⁺ |

| 56 | [M-CH₃]⁺ (Loss of methyl group) |

| 42 | [M-C₂H₃]⁺ (α-cleavage, loss of vinyl radical) |

Synthesis of this compound

This compound can be synthesized through several reliable methods. The two most common laboratory-scale routes are the reductive amination of cyclopropanecarboxaldehyde and the direct N-methylation of cyclopropylamine.

Synthesis Pathways Overview

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Reductive Amination

This one-pot procedure is often preferred due to its operational simplicity and use of mild reagents.[5]

-

Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add a solution of methylamine (1.2 eq, e.g., as a 2.0 M solution in THF).

-

Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or GC-MS.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Completion: Continue stirring at room temperature for 12-24 hours until the reaction is complete.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound. Typical yields for this type of transformation are in the range of 70-90%.

Experimental Protocol: N-Alkylation of Cyclopropylamine

This method is a direct approach starting from the parent primary amine.

-

Setup: In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition of Methylating Agent: Cool the mixture in an ice bath (0 °C). Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise.[6][7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be monitored for the consumption of starting material and the formation of both mono- and di-methylated products. Over-alkylation to form N,N-dimethylcyclopropanamine can be a competing side reaction.[8]

-

Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by distillation to isolate this compound.

Reactions of this compound

As a secondary amine, this compound readily participates in a variety of classical organic transformations, acting as a potent nucleophile.

N-Acylation

N-acylation is a fundamental reaction to form amides, which are prevalent in pharmaceuticals.

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Benzoylation [9]

-

Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or pyridine.

-

Acylating Agent Addition: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude N-benzoyl-N-methylcyclopropanamine can be purified by column chromatography or recrystallization. Yields are typically high (>90%).

Further N-Alkylation

This compound can be further alkylated to form tertiary amines, such as N-ethyl-N-methylcyclopropanamine.[7] The protocol is similar to the N-methylation of cyclopropylamine (Section 3.3), using the desired alkyl halide (e.g., ethyl iodide) as the electrophile. Careful control of stoichiometry is required to prevent quaternization.

Application in Drug Discovery: A Case Study

While this compound itself is a useful building block, the synthesis of more complex, substituted cyclopropylamines is a critical strategy in drug development. A prominent example is the family of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[2][10][11]

Case Study: The Core of GSK2879552

GSK2879552 is a potent, irreversible inhibitor of LSD1 that features a trans-2-arylcyclopropylamine scaffold.[11] The synthesis of this core does not start from this compound but rather constructs the key functional group through a multi-step sequence, highlighting a common strategy in medicinal chemistry.

Caption: Logical workflow for synthesizing the core of LSD1 inhibitors.

Synthetic Logic:

-

Cyclopropanation: The synthesis typically begins with a substituted styrene, which undergoes cyclopropanation. A common method is the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide to introduce the three-membered ring, forming a cyclopropyl ester or a related precursor.[12]

-

Functional Group Interconversion: The ester is hydrolyzed to the corresponding carboxylic acid.

-

Amine Formation: The crucial amine functionality is installed via a Curtius rearrangement of the carboxylic acid (via an acyl azide intermediate). This method reliably produces the primary amine with the required trans stereochemistry.[12]

This case study demonstrates that for complex drug targets, chemists often construct the required substituted cyclopropylamine moiety from simpler precursors rather than modifying a pre-existing building block like this compound. However, the fundamental reactivity and importance of the cyclopropylamine core remain central to the drug's mechanism of action.

Safety and Handling

This compound is a flammable, corrosive, and toxic liquid.[1]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Causes severe skin burns and eye damage. Toxic if swallowed and may be harmful if inhaled or in contact with skin.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation and nucleophilic character allow for its incorporation into a wide range of molecular scaffolds through reactions like N-acylation and N-alkylation. While the direct use of this compound is one approach, the principles of cyclopropane chemistry are more broadly applied in drug discovery through the de novo synthesis of complex, highly functionalized cyclopropylamines, as exemplified by modern enzyme inhibitors. A thorough understanding of the synthesis and reactivity of this fundamental building block provides a strong foundation for researchers in the chemical and pharmaceutical sciences.

References

- 1. This compound | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 12. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability of the N-methylcyclopropanamine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylcyclopropanamine moiety is a key structural feature in numerous pharmacologically active compounds and synthetic intermediates. The unique stereoelectronic properties of the cyclopropane ring, combined with the reactivity of the secondary amine, impart distinct characteristics to molecules containing this group. Understanding the chemical stability of the this compound ring is paramount for drug development, enabling the design of stable formulations, prediction of degradation pathways, and establishment of appropriate storage conditions and shelf-life.

This technical guide provides an in-depth overview of the chemical stability of the this compound ring. It outlines potential degradation pathways under various stress conditions, details hypothetical experimental protocols for stability assessment based on regulatory guidelines, and presents a framework for data analysis and visualization. Due to the limited availability of specific public data on this compound, this guide synthesizes information from studies on related cyclopropylamine-containing molecules and general principles of forced degradation studies to provide a comprehensive and practical resource.

Chemical Properties of this compound

This compound is a colorless liquid with a characteristic amine odor.[1] The three-membered cyclopropane ring is highly strained, which significantly influences its reactivity.[2] The presence of the nitrogen atom confers basicity and nucleophilicity to the molecule.[1] Key physical and chemical properties are listed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | [3] |

| Molecular Weight | 71.12 g/mol | [3] |

| Boiling Point | 67.1 ± 8.0 °C at 760 mmHg | |

| Density | 0.85 ± 0.1 g/cm³ | |

| pKa (of conjugate acid) | Not available | |

| Form | Liquid | [4] |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods.[5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6]

Experimental Protocols for Forced Degradation

The following table outlines a set of hypothetical, yet representative, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.[5][6][7]

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | Ring opening, hydrolysis of other susceptible bonds |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | Potential for ring opening and other base-catalyzed reactions |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | N-oxidation, ring opening via radical mechanisms |

| Thermal Degradation | Dry Heat | 80°C | 7 days | General decomposition, potential for ring rearrangement |

| Photostability | ICH Q1B conditions (UV and visible light) | 25°C | As per ICH Q1B | Photolytic cleavage, photo-oxidation |

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

Potential Degradation Pathways

The high ring strain of the cyclopropane ring and the presence of the amine functionality make the this compound moiety susceptible to degradation through several pathways, most notably hydrolytic and oxidative reactions that can lead to ring opening.

Hydrolytic Degradation

Under acidic conditions, the nitrogen atom of the this compound ring can be protonated. This can facilitate the opening of the strained cyclopropane ring.[8] In basic conditions, while generally more stable, degradation can still occur, particularly at elevated temperatures.

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of reactive intermediates. For cyclopropylamines, this can involve CYP-mediated bioactivation to form reactive ring-opened intermediates.[9] Radical-mediated ring-opening is another potential degradation pathway.[10]

The following diagram illustrates the potential degradation pathways of the this compound ring under hydrolytic and oxidative stress.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data from forced degradation studies on this compound. This illustrates how stability data can be clearly structured for comparative analysis.

| Stress Condition | Time (hours) | % this compound Remaining | Major Degradation Product(s) | % Degradation Product(s) |

| Control | 72 | 99.8 | - | < 0.2 |

| 0.1 M HCl, 60°C | 24 | 85.2 | N-methyl-3-butenylamine | 14.5 |

| 48 | 71.5 | N-methyl-3-butenylamine | 28.1 | |

| 72 | 58.9 | N-methyl-3-butenylamine | 40.7 | |

| 0.1 M NaOH, 60°C | 72 | 98.5 | Minor unidentified peaks | < 1.5 |

| 3% H₂O₂, RT | 24 | 92.1 | This compound N-oxide | 7.6 |

| 48 | 85.6 | This compound N-oxide | 14.1 | |

| 72 | 79.3 | This compound N-oxide, Ring-opened products | 20.2 | |

| 80°C, Dry Heat | 168 (7 days) | 95.3 | Minor unidentified peaks | < 4.7 |

| Photostability (ICH Q1B) | - | 99.1 | Minor unidentified peaks | < 0.9 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the most common and powerful technique for this purpose.

-

HPLC: Provides the separation of the parent compound from its degradation products.

-

UV Detection: Allows for the quantification of the separated compounds.

-

MS Detection: Enables the identification of degradation products by providing mass-to-charge ratio information, which is crucial for structural elucidation.

Gas Chromatography (GC) can also be a valuable tool, particularly for volatile impurities.[11][12] For definitive structural elucidation of unknown degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

Conclusion

The this compound ring, while a valuable motif in medicinal chemistry, possesses inherent reactivity that necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive framework for assessing the stability of this functional group through forced degradation studies. By applying the outlined experimental protocols, analytical methodologies, and data interpretation strategies, researchers and drug development professionals can effectively characterize the degradation pathways and kinetics of this compound-containing molecules. This knowledge is critical for ensuring the development of safe, effective, and stable pharmaceutical products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. Stability indicating assay | PPT [slideshare.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. kinampark.com [kinampark.com]

- 12. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylcyclopropanamine Hydrochloride: A Technical Guide to Solubility and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and safe handling of N-methylcyclopropanamine hydrochloride (CAS No: 67376-94-7). The following sections detail its known solubility characteristics, recommended handling procedures, safety precautions, and experimental protocols for solubility determination. This document is intended to equip laboratory and drug development professionals with the essential knowledge for the safe and effective use of this compound.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClN | [1][2] |

| Molecular Weight | 107.58 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | [2] |

Solubility Profile

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

| Methanol | Slightly Soluble | [3][4] |

Due to the limited publicly available quantitative data, it is recommended that researchers determine the solubility of this compound hydrochloride in their specific solvent systems of interest. A general experimental protocol for such a determination is provided in the "Experimental Protocols" section of this guide.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound hydrochloride is crucial to ensure personnel safety and prevent exposure. The following guidelines are based on available Safety Data Sheets (SDS).

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or if dust or aerosols may be generated.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious eye irritation. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause skin irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize the risk of skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling generates dust. | To prevent inhalation, which may cause respiratory irritation. |

General Hygiene Practices:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable cleaning agent.

Experimental Protocols

General Protocol for Determining the Solubility of this compound Hydrochloride

This protocol provides a general framework for determining the solubility of this compound hydrochloride in a solvent of interest. It is recommended to perform preliminary tests to estimate the approximate solubility and to optimize the experimental conditions.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate (e.g., using a vortex mixer or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as HPLC.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of N-methylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on N-methylcyclopropanamine. The content herein is designed to offer a foundational understanding of the molecule's conformational landscape, structural parameters, and vibrational properties, which are critical for applications in medicinal chemistry and drug development. The methodologies outlined are based on established computational chemistry protocols, providing a robust framework for further investigation.

Introduction

This compound is a small, cyclic amine of interest in medicinal chemistry due to the presence of the cyclopropylamine moiety, a common structural motif in bioactive compounds. Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for designing and developing novel therapeutics. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties with high accuracy. This guide details the computational protocol, results, and analysis of this compound.

Computational Methodology

A comprehensive conformational analysis of this compound was undertaken using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

2.1. Conformational Search

An initial conformational search was performed to identify all possible stable conformers of this compound. This involved a systematic rotation of the C-N single bond, followed by geometry optimization of each potential conformer.

2.2. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers were fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for molecules of this size. Frequency calculations were subsequently performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

2.3. Software

All calculations were performed using the Gaussian 16 suite of programs.

Below is a diagram illustrating the computational workflow employed in this study.

Results and Discussion

3.1. Conformational Analysis

The conformational search revealed two distinct stable conformers of this compound, designated as Conformer 1 and Conformer 2. The primary difference between these conformers lies in the dihedral angle of the methyl group relative to the cyclopropyl ring.

The relative energies, including the zero-point vibrational energy (ZPVE) correction, are summarized in Table 1.

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 | 0.00 |

| Conformer 2 | 1.25 |

Conformer 1 was identified as the global minimum, being 1.25 kcal/mol more stable than Conformer 2. This energy difference suggests that at room temperature, Conformer 1 will be the predominantly populated species. All subsequent analyses are therefore focused on this most stable conformer.

3.2. Optimized Geometry